1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid is a heterocyclic compound with significant interest in medicinal chemistry due to its diverse biological activities. This compound features a quinazoline core structure that is known for its incorporation into various bioactive molecules. The molecular formula for this compound is C₁₁H₁₀N₂O₄, and it has a CAS number of 924843-71-0. It is classified as an irritant and is primarily sourced from suppliers like Matrix Scientific .
The synthesis of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid can be approached through several methods. A notable method involves the cyclization of anthranilic acid derivatives under acidic conditions to yield quinazoline structures. This process often requires high temperatures and may utilize reagents such as chloroformate or phosgene .
Recent advancements have introduced more efficient one-pot synthesis methods that involve the in situ capture of imidic acid, allowing for the formation of substituted quinazolin-dione derivatives. These methods are designed to be cost-effective and scalable, addressing the challenges associated with traditional synthetic pathways that often involve hazardous materials .
The molecular structure of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid features a fused bicyclic ring system characteristic of quinazolines. The presence of two carbonyl groups (dioxo) and a carboxylic acid group contributes to its reactivity and potential biological activity. The structural representation can be summarized as follows:
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid can undergo various chemical reactions due to its functional groups. Key reactions include:
The mechanism of action for compounds like 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid typically involves interactions with specific biological targets. For example:
The physical and chemical properties of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid are crucial for understanding its behavior in biological systems:
Property | Value |
---|---|
Molecular Weight | 218.21 g/mol |
Melting Point | Not specified |
Solubility | Varies; generally organic |
Hazard Classification | Irritant |
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid has several scientific applications:
The synthesis of 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid historically relied on anthranilic acid derivatives as foundational building blocks. These methods typically involve sequential condensation, cyclization, and oxidation steps. A common route begins with N-methylisatoic anhydride reacting with methylamine to form a 2-aminobenzamide intermediate. Subsequent cyclization with triphosgene or dimethyl carbonate introduces the pyrimidinedione core, while selective carboxylation at the C6 position is achieved through Friedel-Crafts acylation or Kolbe-Schmitt carboxylation. The C3 methyl group is typically installed early in the synthesis via N-alkylation of anthranilic acid precursors using methyl iodide or dimethyl sulfate under basic conditions [5].
A significant limitation of this approach is the requirement for multi-step protection/deprotection strategies when introducing the carboxylic acid moiety post-cyclization. For instance, direct carboxylation of pre-formed 1,3-dimethyltetrahydroquinazoline often necessitates harsh reagents like potassium tert-butoxide and carbon dioxide at high pressures (5–15 atm), yielding the C6-carboxylic acid derivative in only 40–55% efficiency. Alternative routes employ 4-carboxyanthranilic acid as a starting material, where the carboxylic acid group is protected as a methyl ester during cyclization and later deprotected. This method improves regioselectivity but adds two additional synthetic steps, reducing overall yield to 30–45% [5].
Table 1: Comparison of Anthranilic Acid-Based Synthetic Routes
Starting Material | Cyclization Agent | Carboxylation Method | Overall Yield (%) | Key Limitation |
---|---|---|---|---|
N-Methylisatoic anhydride | Triphosgene | High-pressure CO₂ | 40–55 | Requires specialized equipment |
4-Methoxycarbonylanthranilic acid | Dimethyl carbonate | Ester hydrolysis | 30–45 | Additional protection/deprotection steps |
5-Bromoanthranilic acid | Phosgene equivalent | Pd-catalyzed carbonylation | 50–60 | Catalyst cost and bromination overhead |
Modern synthetic approaches emphasize one-pot methodologies to enhance efficiency and scalability. A notable advance involves the acid-catalyzed condensation of isatin derivatives with dimethylurea in the presence of acyl Meldrum’s acids. This cascade reaction proceeds via in situ generation of an imidic acid intermediate, which undergoes nucleophilic trapping by the carbonyl component of Meldrum’s acid derivative. The subsequent decarboxylative cyclization forms the quinazoline core with pre-installed C6-carboxylic acid functionality in a single reaction vessel. This method achieves yields of 70–88% for cyclic alkanol-derived variants and demonstrates tolerance for substituents at the quinazoline C5 position [4] [7].
Critical to this method’s success is the sequential control of reaction conditions:
Microwave-assisted one-pot syntheses further optimize this process, reducing reaction times from 12–24 hours to 20–40 minutes while maintaining yields >80%. The scalability was demonstrated in a pilot-scale synthesis producing 500 grams of product with consistent purity (>98% HPLC), highlighting industrial applicability [4] [8].
Table 2: Optimization of One-Pot Synthesis Parameters
Condition Variable | Traditional Approach | Optimized One-Pot Protocol | Impact on Yield |
---|---|---|---|
Reaction Temperature | Stepwise: 0°C → reflux | Unified: 100°C (DMSO) | +35% efficiency |
Time | 12–24 hours | 1–3 hours (MW-assisted) | 4-fold reduction |
Catalysis | Multi-catalyst system | Single acid catalyst (PPA) | Simplified purification |
Solvent | Dichloroethane → toluene | Dimethyl sulfoxide | Enhanced cyclization kinetics |
Acid catalysts are pivotal for controlling regioselectivity during quinazoline ring formation. Polyphosphoric acid (PPA) enables regioselective C3 methylation by activating carbonyl groups toward nucleophilic attack while suppressing N-1 over-alkylation. Studies show that PPA concentrations of 80–85% promote exclusive cyclodehydration at the ortho-position of anthraniloyl intermediates, directing carboxyl groups to the C6 position. By contrast, Lewis acids like scandium triflate favor C8-functionalized byproducts (15–22% yield) due to altered electronic polarization [4] [6].
The mechanism involves substrate-specific catalysis:
Vilsmeier-Haack conditions (POCl₃/DMF) facilitate simultaneous cyclization and chlorination but are incompatible with carboxylic acid groups unless protected. Recent advances employ biomimetic acid catalysts such as β-cyclodextrin-sulfonic acid complexes, which enhance regioselectivity through supramolecular recognition of the anthranilate skeleton, achieving >95% C6-regioselectivity [5] [6].
Conventional syntheses of this quinazoline derivative depended heavily on hazardous reagents with significant environmental and safety liabilities:
Modern green chemistry approaches have mitigated these issues:
These advancements collectively address the key historical challenges in synthesizing 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid, enabling safer and more sustainable production of this pharmaceutically relevant scaffold.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4